4-Bromo-3-isopropylanisole

Description

BenchChem offers high-quality 4-Bromo-3-isopropylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-isopropylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

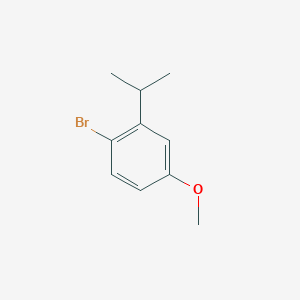

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITADIVACIVJFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471757 | |

| Record name | 1-Bromo-2-isopropyl-4-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34881-45-3 | |

| Record name | 1-Bromo-4-methoxy-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34881-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-isopropyl-4-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Bromo-3-isopropylanisole

An In-Depth Technical Guide to 4-Bromo-3-isopropylanisole

Abstract

4-Bromo-3-isopropylanisole is a halogenated aromatic ether, a class of compounds gaining significant traction as versatile intermediates in organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and logical synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the causality behind its characteristics and its potential utility, particularly for professionals in drug discovery and development. The presence of the bromine atom is not merely a structural feature; it is a functional handle that can profoundly influence a molecule's biological activity and metabolic profile through mechanisms like halogen bonding[1]. This guide serves as a foundational resource for researchers looking to incorporate this valuable building block into their synthetic strategies.

Molecular Identity and Physicochemical Characteristics

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any successful research endeavor. 4-Bromo-3-isopropylanisole is registered under CAS Number 34881-45-3[2][3][4]. Its structural and computed physicochemical properties are summarized below, providing a quantitative basis for its behavior in various chemical environments.

Nomenclature and Structural Identifiers

A consistent and unambiguous naming system is crucial for scientific communication. The primary identifiers for this compound are detailed in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-4-methoxy-2-propan-2-ylbenzene | [3] |

| CAS Number | 34881-45-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃BrO | [2][3][4] |

| Molecular Weight | 229.11 g/mol | [3] |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)OC)Br | [3] |

| InChI Key | ITADIVACIVJFJF-UHFFFAOYSA-N | [3] |

Computed Physicochemical Properties

The following table outlines key computed properties that predict the molecule's behavior, such as its solubility, membrane permeability, and metabolic stability. These values are critical for initial screening in drug development programs.

| Property | Value | Significance in Research & Development |

| Exact Mass | 228.01498 Da | Essential for high-resolution mass spectrometry analysis to confirm identity and purity.[2][3] |

| XLogP3 | 3.7 | This value indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[2][3] |

| Hydrogen Bond Acceptors | 1 (The methoxy oxygen) | The single acceptor site offers a point for specific, directed intermolecular interactions, crucial for binding to biological targets.[2][3] |

| Hydrogen Bond Donors | 0 | The absence of donor groups simplifies the intermolecular interaction profile and reduces the likelihood of forming strong hydrogen bond networks in aqueous media.[2][3] |

| Rotatable Bond Count | 2 | The limited number of rotatable bonds (C-O and C-C of the isopropyl group) suggests a relatively rigid conformation, which can be advantageous for achieving high-affinity binding to a target protein.[2][3] |

| Polar Surface Area (PSA) | 9.23 Ų | The low PSA is consistent with the high LogP value, further predicting that the molecule will readily cross lipid membranes.[2] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific spectra for 4-Bromo-3-isopropylanisole should be acquired for each synthesized batch, the expected characteristic features based on its structure are described below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.8 ppm. The isopropyl group will present as a septet (one proton, -CH) and a doublet (six protons, -CH₃). The aromatic region should show three distinct signals corresponding to the protons on the benzene ring, with their splitting patterns dictated by their ortho, meta, and para relationships.

-

¹³C NMR Spectroscopy : The spectrum should display 10 unique signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic (isopropyl, methoxy) groups. Key absorptions will include strong C-O-C stretching from the anisole moiety and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region, typical for the aromatic ring. PubChem confirms the availability of vapor phase IR spectra for this compound[3].

-

Mass Spectrometry (MS) : This technique is particularly definitive due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and bromine-containing fragments, with the M⁺ peak appearing at m/z 228 and the M+2 peak at m/z 230 with nearly identical intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the structure. GC-MS data is available for this compound[3].

Synthesis and Reactivity: A Logical Approach

Understanding the synthesis of 4-Bromo-3-isopropylanisole is key to its application. A common and logical synthetic route is the electrophilic aromatic substitution of 3-isopropylanisole.

Proposed Synthetic Workflow: Electrophilic Bromination

The synthesis begins with the precursor 3-isopropylanisole. The methoxy group is a strong activating group and an ortho, para-director, while the isopropyl group is a weak activating group and also an ortho, para-director. The directing effects of both substituents reinforce the position para to the strongly activating methoxy group, making it the most nucleophilic and sterically accessible site for electrophilic attack.

Experimental Protocol:

-

Dissolution: Dissolve 3-isopropylanisole in a suitable inert solvent, such as dichloromethane (DCM) or carbon tetrachloride (CCl₄), in a round-bottom flask protected from light.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺).

-

Bromine Addition: Slowly add a stoichiometric equivalent of elemental bromine (Br₂) dissolved in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield pure 4-Bromo-3-isopropylanisole.

Synthesis Workflow Diagram

Sources

A Spectroscopic Guide to 4-Bromo-3-isopropylanisole: Unveiling Molecular Structure through NMR, IR, and MS Data

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-3-isopropylanisole, a substituted aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who rely on detailed structural elucidation for their work. By integrating predicted Nuclear Magnetic Resonance (NMR) data with expected Infrared (IR) and Mass Spectrometry (MS) characteristics, this guide offers a robust framework for the identification and characterization of this molecule.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and analysis, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. For a molecule like 4-Bromo-3-isopropylanisole, with its distinct substitution pattern on the aromatic ring, these techniques allow for the precise mapping of its atomic connectivity and electronic environment. This guide will delve into the theoretical underpinnings and practical application of these methods for the characterization of 4-Bromo-3-isopropylanisole.

Chemical Structure and Properties

-

IUPAC Name: 1-Bromo-2-isopropyl-4-methoxybenzene[1]

-

Molecular Formula: C₁₀H₁₃BrO[1]

-

Molecular Weight: 229.11 g/mol [1]

-

Exact Mass: 228.01498 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

Due to the lack of publicly available experimental NMR spectra for 4-Bromo-3-isopropylanisole, predictive models based on established algorithms and extensive spectral databases are employed to provide a reliable estimation of the ¹H and ¹³C NMR spectra.[3][4][5] These predictions are invaluable for guiding synthetic efforts and for the preliminary identification of the compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Bromo-3-isopropylanisole is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the isopropyl and methoxy substituents. The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents (the electron-donating methoxy group and the electron-withdrawing bromine atom) and their relative positions on the ring.[6][7][8]

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-isopropylanisole

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.70 | dd | 1H | Ar-H |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.30 | sept | 1H | -CH(CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

Causality behind Predictions: The aromatic protons are predicted to appear in the range of 6.5-8.0 ppm, a characteristic region for aromatic compounds.[6][7] The electron-donating methoxy group will shield the ortho and para protons, shifting them upfield, while the bromine atom will have a deshielding effect. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling between adjacent aromatic protons. The isopropyl methine proton is expected to be a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The methoxy protons, being isolated, will appear as a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-isopropylanisole

| Chemical Shift (ppm) | Assignment |

| ~158 | C-OCH₃ |

| ~138 | C-Br |

| ~133 | Ar-C |

| ~128 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~55 | -OCH₃ |

| ~34 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Expertise in Interpretation: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group is expected to be significantly downfield, while the carbon bonded to the bromine will also be downfield. The remaining aromatic carbon signals are predicted based on the additive effects of the substituents. The aliphatic carbons of the isopropyl and methoxy groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

Table 3: Expected IR Absorption Bands for 4-Bromo-3-isopropylanisole

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2970-2850 | C-H stretch | Aliphatic (isopropyl, methoxy) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether (asymmetric) |

| 1050-1000 | C-O stretch | Aryl ether (symmetric) |

| ~800 | C-H bend | Out-of-plane bending for substituted benzene |

| 600-500 | C-Br stretch | Bromoalkane |

Authoritative Grounding: The presence of an aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether are a key diagnostic feature.[9][10] The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

The mass spectrum of 4-Bromo-3-isopropylanisole will provide its molecular weight and valuable structural information through its fragmentation pattern.

Expected Mass Spectrum Characteristics:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and M+2, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[11] The nominal molecular weight is 229, so peaks at m/z 228 and 230 are anticipated.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve:

-

Loss of a methyl group (-CH₃): A peak at M-15 (m/z 213/215) is expected from the loss of a methyl radical from the isopropyl or methoxy group.

-

Loss of an isopropyl group (-CH(CH₃)₂): A significant peak at M-43 (m/z 185/187) would result from the cleavage of the isopropyl group.

-

Loss of a methoxy group (-OCH₃): A peak at M-31 (m/z 197/199) is also possible.

-

Loss of bromine (-Br): A peak at M-79/81 (m/z 149) could be observed.

-

Trustworthiness of Analysis: The characteristic isotopic pattern of bromine provides a high degree of confidence in identifying bromine-containing fragments.[11] The relative stability of the resulting carbocations will govern the intensity of the fragment peaks.[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating by including necessary calibration and control steps.

NMR Spectroscopy Protocol (for Aromatic Compounds)

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 4-Bromo-3-isopropylanisole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Process the FID similarly to the ¹H spectrum.

-

FTIR Spectroscopy Protocol (for Liquid Samples)

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Place the salt plates in the spectrometer's sample holder.

-

Ensure the instrument's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-3-isopropylanisole in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS System Configuration:

-

Use a gas chromatograph equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).[15]

-

Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to achieve good separation of components.[15]

-

Set the mass spectrometer to scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components eluting from the GC column will be introduced into the mass spectrometer, ionized (typically by electron impact), and their mass-to-charge ratios detected.

-

The resulting data will be a total ion chromatogram (TIC) and a mass spectrum for each eluting peak.

-

Visualizations

Molecular Structure of 4-Bromo-3-isopropylanisole

Caption: 2D structure of 4-Bromo-3-isopropylanisole.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive spectroscopic overview of 4-Bromo-3-isopropylanisole. By combining predicted NMR data with expected IR and MS characteristics, a detailed and reliable structural profile of the molecule is established. The inclusion of standardized experimental protocols serves as a practical resource for researchers, ensuring the acquisition of high-quality data. This integrated approach underscores the power of modern spectroscopic methods in the precise characterization of organic molecules, a critical step in advancing chemical research and development.

References

-

Banfi, D.; Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Columbia University. Sample preparation for FT-IR. [Link]

-

Drot, R. C., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

-

PubChem. (n.d.). 4-Bromo-3-isopropylanisole. National Center for Biotechnology Information. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

-

NIST. (n.d.). 4-Bromo-3-nitroanisole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Scheffler, G., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. [Link]

-

Agilent Technologies. (2020, December 29). GC/MS Analysis of Aromatics in Gasoline ASTM D5769 [Video]. YouTube. [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

ACD/Labs. (n.d.). NMR Predictor. [Link]

-

University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

LookChem. (n.d.). 4-Bromo-3-isopropylanisole. [Link]

-

Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3865. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Baskaran, S. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

-

Laatikainen, R., et al. (2003). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society, 125(34), 10215-10223. [Link]

-

University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Atkinson, S. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. [Link]

-

Chemmunicate. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

Sources

- 1. 4-Bromo-3-isopropylanisole | C10H13BrO | CID 11746406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Visualizer loader [nmrdb.org]

- 4. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 5. acdlabs.com [acdlabs.com]

- 6. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Regioselective Electrophilic Bromination of 3-Isopropylanisole

This guide provides a comprehensive technical overview of the electrophilic bromination of 3-isopropylanisole, a key transformation in the synthesis of functionalized aromatic compounds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-proven experimental protocol, and discuss the critical parameters for achieving high regioselectivity and yield. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Aromatic Bromination

Aryl bromides are pivotal intermediates in modern organic synthesis, serving as versatile precursors for a wide array of chemical transformations, including cross-coupling reactions, organometallic reagent formation, and nucleophilic aromatic substitutions. The selective introduction of a bromine atom onto an aromatic ring is therefore a foundational step in the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The electrophilic aromatic substitution (EAS) reaction is the most common method for the synthesis of aryl bromides. The regiochemical outcome of the bromination of a substituted benzene ring is governed by the electronic and steric nature of the substituents already present on the ring. In the case of 3-isopropylanisole, we have two activating, ortho, para-directing groups: a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂). Understanding the interplay of their directing effects is paramount to predicting and controlling the reaction's outcome.

Mechanistic Rationale: Directing Effects and Regioselectivity

The methoxy group is a strongly activating substituent that directs electrophilic attack to the ortho and para positions through a resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring.[1] This donation stabilizes the positive charge in the arenium ion intermediate (also known as a sigma complex) formed during the reaction.[2] The isopropyl group is a weakly activating group that also directs ortho and para through an inductive effect and hyperconjugation.

In 3-isopropylanisole, the methoxy group is the more powerful activating group. Therefore, the positions ortho and para to the methoxy group will be the most nucleophilic and thus the most reactive towards an electrophile.

Let's analyze the possible positions for bromination:

-

Position 2: ortho to the methoxy group and ortho to the isopropyl group.

-

Position 4: para to the methoxy group and ortho to the isopropyl group.

-

Position 6: ortho to the methoxy group and meta to the isopropyl group.

Both the methoxy and isopropyl groups activate positions 2 and 4. However, the para position (position 4) relative to the strongly activating methoxy group is generally favored over the ortho positions due to reduced steric hindrance. The bulky isopropyl group at position 3 will further disfavor attack at the adjacent position 2. Therefore, the major product of the electrophilic bromination of 3-isopropylanisole is predicted to be 4-bromo-3-isopropylanisole .

Caption: Predicted major product of the electrophilic bromination of 3-isopropylanisole.

Experimental Protocol: Synthesis of 4-Bromo-3-isopropylanisole

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent in acetonitrile as the solvent. NBS is a milder and more selective brominating agent than elemental bromine, which helps to minimize the formation of dibrominated byproducts.[3] Acetonitrile is a polar aprotic solvent that facilitates the ionic mechanism of the reaction.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Isopropylanisole | 150.22 | 1.50 g | 10.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 |

| Acetonitrile (CH₃CN) | 41.05 | 20 mL | - |

| Saturated aq. Na₂S₂O₃ | - | 20 mL | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropylanisole (1.50 g, 10.0 mmol).

-

Dissolution: Add acetonitrile (20 mL) to the flask and stir until the 3-isopropylanisole is completely dissolved.

-

Addition of NBS: In one portion, add N-Bromosuccinimide (1.78 g, 10.0 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-3-isopropylanisole as a colorless oil.

Caption: A streamlined workflow for the synthesis and purification of 4-bromo-3-isopropylanisole.

Product Characterization

The identity and purity of the synthesized 4-bromo-3-isopropylanisole can be confirmed by standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the isopropyl group. The aromatic region should display three signals corresponding to the three protons on the benzene ring.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide evidence for the number of unique carbon environments in the molecule. Based on the structure of the closely related 4-bromo-3-propylanisole, the chemical shifts can be estimated.[4]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product (229.11 g/mol ) and show a characteristic isotopic pattern for a monobrominated compound.[5]

Safety and Handling

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile: Acetonitrile is flammable and toxic. Handle in a fume hood and keep away from ignition sources.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides. Handle with care in a fume hood and away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The electrophilic bromination of 3-isopropylanisole provides a reliable route to 4-bromo-3-isopropylanisole, a valuable synthetic intermediate. By understanding the directing effects of the substituents and employing a mild brominating agent like NBS, high regioselectivity can be achieved. The protocol outlined in this guide is a robust and reproducible method suitable for laboratory-scale synthesis. Careful execution of the experimental procedure and adherence to safety precautions are essential for a successful outcome.

References

-

PubChem. (n.d.). 4-Bromo-3-isopropylanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-propylanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Patsnap. (2022). Synthesis method of 4-bromo-3-methyl anisole. Eureka. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromo-3-isopropylanisole. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination. Retrieved from [Link]

-

Organic Preparations and Procedures International. (1997). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromo-3-alkylphenyl ethers.

-

MDPI. (2012). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2010). NBS usage and solubility? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-isopropylanisole 95% | CAS: 34881-45-3 | AChemBlock [achemblock.com]

- 2. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-3-propyl anisole | C10H13BrO | CID 85797012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-isopropylanisole | C10H13BrO | CID 11746406 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Regioselectivity in the Bromination of Substituted Anisoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and functional materials. Substituted anisoles, with their electron-rich aromatic systems, are particularly important substrates. However, the inherent directing effects of the methoxy group and other substituents present a significant challenge in controlling the regiochemical outcome of bromination. This in-depth guide provides a comprehensive analysis of the factors governing regioselectivity in the bromination of substituted anisoles. We will delve into the underlying mechanistic principles, explore the interplay of electronic and steric effects, and present field-proven experimental protocols to achieve desired isomeric purity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and derivatization of anisolic compounds.

The Underlying Principles of Regioselectivity

The bromination of anisole and its derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The regiochemical outcome of this reaction is primarily dictated by the directing effects of the substituents on the aromatic ring, which influence the stability of the cationic intermediate (the arenium ion or sigma complex).

The Dominant Influence of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating and ortho, para-directing group.[2][3] Its influence stems from two opposing electronic effects:

-

Mesomeric Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance. This effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile (Br⁺).[4] This resonance stabilization of the arenium ion is the dominant factor.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, which deactivates the ring to some extent. However, the mesomeric effect is significantly stronger, leading to an overall activation of the ring towards electrophilic attack compared to benzene.

The resonance structures of the arenium ion formed upon electrophilic attack at the ortho and para positions illustrate the stabilizing effect of the methoxy group.

Figure 1: Resonance stabilization of the arenium ion in ortho and para bromination of anisole.

The Interplay of Steric and Electronic Effects in Substituted Anisoles

While the methoxy group activates the ortho and para positions, the final regiochemical outcome in substituted anisoles is a delicate balance between electronic effects of all substituents and steric hindrance.

-

Steric Hindrance: The methoxy group itself, although not excessively large, exerts some steric hindrance at the adjacent ortho positions.[5] This often leads to a preference for substitution at the less sterically encumbered para position.[5][6] The presence of other bulky substituents on the ring will further influence the accessibility of the reactive sites.

-

Directing Effects of Other Substituents: The nature and position of other substituents on the anisole ring play a crucial role in determining the final bromination site.

-

Activating Groups (e.g., alkyl, hydroxyl): These groups also direct ortho and para to themselves. Their effect can either reinforce or compete with the directing effect of the methoxy group.

-

Deactivating Groups (e.g., nitro, cyano, carboxyl): These groups are meta-directors and deactivate the ring. Bromination will preferentially occur at the positions activated by the methoxy group and least deactivated by the other substituent.

-

Controlling Regioselectivity: A Practical Approach

Achieving high regioselectivity in the bromination of substituted anisoles often requires careful selection of the brominating agent, solvent, and reaction conditions. The goal is typically to favor mono-bromination and to direct the bromine to a specific position.[5]

Choice of Brominating Agent

The reactivity of the brominating agent is a key factor in controlling the reaction.

-

Molecular Bromine (Br₂): This is a highly reactive and non-selective reagent.[5] Its use often leads to polybromination, especially with highly activated substrates like anisole. A Lewis acid catalyst is generally not required for the bromination of anisole due to the activating nature of the methoxy group.[7][8]

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[5] It is particularly effective for achieving mono-bromination and often exhibits high para-selectivity.[4][9] The reaction can be performed under neutral or slightly acidic conditions.

-

Ammonium Bromide (NH₄Br) with an Oxidant: Systems like NH₄Br/H₂O₂ in acetic acid provide an in-situ generation of an electrophilic bromine species.[10] This method is often highly para-selective and offers a greener alternative to using molecular bromine.[10]

The Role of the Solvent

The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

-

Acetic Acid: A common solvent for bromination reactions, it can help to moderate the reactivity of bromine.[10]

-

Acetonitrile: This solvent has been shown to promote high para-selectivity when used with NBS.[4][9] The use of acetonitrile can also suppress side-chain bromination in the case of methylanisoles.[9]

-

Halogenated Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These are also frequently used but are coming under increasing scrutiny due to environmental concerns.

Experimental Protocols for Regioselective Bromination

The following protocols are illustrative examples of how to achieve high regioselectivity in the bromination of anisole derivatives.

Protocol 1: Highly para-Selective Bromination of Anisole using NBS in Acetonitrile[4]

This protocol is designed to yield predominantly 4-bromoanisole.

Materials:

-

Anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromoanisole.

Figure 2: Workflow for the para-selective bromination of anisole with NBS.

Protocol 2: para-Selective Bromination of Substituted Anisoles using NH₄Br/H₂O₂ in Acetic Acid[10]

This environmentally benign protocol is effective for a range of substituted anisoles.

Materials:

-

Substituted Anisole (2 mmol)

-

Ammonium Bromide (NH₄Br) (2.2 mmol)

-

30% Hydrogen Peroxide (H₂O₂) (2.2 mmol)

-

Acetic Acid (4 mL)

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 25 mL two-necked round-bottomed flask, charge the substituted anisole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[10]

-

Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture.[10]

-

Allow the contents to stir at room temperature.[10]

-

Monitor the reaction by TLC.[10]

-

After completion, treat the reaction mixture with saturated sodium bicarbonate solution and extract with dichloromethane.[10]

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[10]

-

Purify the product as necessary.

Data on Regioselectivity

The following table summarizes the regioselectivity observed in the bromination of various substituted anisoles under different conditions.

| Substrate | Brominating Agent/Conditions | Ortho (%) | Para (%) | Other Isomers (%) | Reference |

| Anisole | NBS in Acetonitrile | Not Detected | 96 | - | [4] |

| Anisole | NH₄Br/H₂O₂ in Acetic Acid | 1 | 99 | - | [10] |

| 4-Methylanisole | NH₄Br/H₂O₂ in Acetic Acid | 99 (ortho to OMe) | - | - | [10] |

| 2-Bromoanisole | NH₄Br/H₂O₂ in Acetic Acid | - | 99 (para to OMe) | - | [10] |

| 2-Nitroanisole | NH₄Br/H₂O₂ in Acetic Acid | 27 (ortho to OMe) | 73 (para to OMe) | - | [10] |

| 4-Nitroanisole | Elemental Sulfur/NBS | - | Bromination at position 2 | - | [11] |

Conclusion

The regioselective bromination of substituted anisoles is a controllable process that hinges on a thorough understanding of electronic and steric effects. By carefully selecting the brominating agent, solvent, and reaction conditions, it is possible to direct the bromine atom to the desired position with high selectivity. Milder reagents such as NBS and environmentally friendly systems like NH₄Br/H₂O₂ offer significant advantages in achieving clean and efficient mono-bromination, particularly favoring the para isomer. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute highly regioselective bromination reactions on substituted anisole scaffolds, thereby facilitating the synthesis of valuable chemical entities for a wide range of applications.

References

-

Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?[Link]

-

Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. [Link]

-

Lauher, J. (2020, September 1). Bromination of Anisole. YouTube. [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

Wu, Y. C., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(11), 17696-17709. [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The mechanism of the bromination of anisole catalyzed by Cat‐3. [Link]

-

Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 55(7), 2120-2124. [Link]

-

CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24). [Link]

-

Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis...[Link]

-

Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution...[Link]

-

Le, Z. G., et al. (2005). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 70(18), 7228-7231. [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

ResearchGate. (2025, August 7). One-Step Preparation of Some 3-Substituted Anisoles. [Link]

-

Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?[Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

- Google Patents. (n.d.).

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

- Google Patents. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The bromination of anisole occurs without the presence of a Lewis... | Study Prep in Pearson+ [pearson.com]

- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

A Researcher's Guide to Sourcing 4-Bromo-3-isopropylanisole: From Supplier Vetting to Safe Handling

An In-depth Technical Guide for Chemical Procurement and Laboratory Use

Abstract: 4-Bromo-3-isopropylanisole (CAS No. 34881-45-3) is a valuable substituted anisole derivative utilized as a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science research. The success of multi-step synthetic campaigns often hinges on the quality and purity of starting materials. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing this reagent. We will explore the landscape of commercial suppliers, delve into the critical analysis of technical specifications, and present standardized protocols for laboratory handling and quality verification, ensuring both experimental integrity and personnel safety.

Introduction to 4-Bromo-3-isopropylanisole: A Profile

4-Bromo-3-isopropylanisole, systematically named 1-bromo-2-isopropyl-4-methoxybenzene, is an aromatic organic compound with the molecular formula C₁₀H₁₃BrO.[1][2] Its structure, featuring a methoxy group, an isopropyl group, and a bromine atom on a benzene ring, offers multiple points for synthetic modification. The bromine atom, in particular, serves as a versatile handle for introducing further complexity, primarily through cross-coupling reactions.[3][4]

Key Chemical Properties:

-

Molecular Weight: 229.12 g/mol [5]

The strategic placement of the functional groups makes this molecule a precursor for various research targets. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds.[4] The aromatic ring itself can undergo further electrophilic substitution, although the positions are directed by the existing substituents. Given its role as a foundational piece in larger molecular architectures, sourcing this compound from a reliable supplier is a critical first step that can significantly impact reaction yield, purity of subsequent intermediates, and the overall timeline of a research project.

Vetting and Selection of Commercial Suppliers

The chemical supply market ranges from large, multinational corporations to smaller, specialized niche laboratories. The primary distinction lies between manufacturers, who synthesize the compound in-house, and distributors, who source and resell it. For a crucial building block like 4-Bromo-3-isopropylanisole, selecting a supplier requires a systematic evaluation of several factors beyond mere price and availability.

Key Criteria for Supplier Evaluation:

-

Documentation and Transparency: Reputable suppliers provide comprehensive and lot-specific documentation. This includes a Certificate of Analysis (CoA) detailing the purity and methods of analysis, and a Safety Data Sheet (SDS) outlining handling, storage, and emergency procedures.

-

Purity and Analytical Data: The required purity level is dictated by the sensitivity of the intended application. While a purity of 95% may suffice for initial screening experiments, sensitive organometallic cross-coupling reactions often demand ≥97% purity to avoid catalyst poisoning or side reactions.[5] Suppliers should specify the analytical technique used to determine purity (e.g., GC, HPLC, qNMR).

-

Consistency and Scalability: For drug development and process chemistry, lot-to-lot consistency is paramount. A supplier's ability to provide consistent quality and scale up production from gram to kilogram quantities is a significant advantage for long-term projects.

-

Technical Support: Access to a knowledgeable technical support team can be invaluable for troubleshooting issues related to product quality or providing additional analytical data if required.

Overview of Commercial Suppliers

Several chemical suppliers list 4-Bromo-3-isopropylanisole in their catalogs. The following table summarizes offerings from a selection of vendors, highlighting typical purity levels and available quantities. Researchers should always verify current specifications directly with the supplier before purchase.

| Supplier | Typical Purity | Available Quantities | Notes |

| AChemBlock | 95%[5] | 250mg, 1g, 5g[5] | Provides basic specifications and pricing online.[5] |

| AOBChem | 97%[1] | 500mg, 1g, 5g, 10g, 25g[1] | Listed on chemical marketplace platforms like LookChem.[1] |

| Toronto Research Chemicals (TRC) | Not specified | 100mg[1] | Often specializes in complex molecules and analytical standards.[1] |

This table is for illustrative purposes. Availability and specifications are subject to change and should be confirmed directly with the vendor.

Technical Deep Dive: From Specification to Verification

A supplier's datasheet is the starting point for technical evaluation. Understanding and independently verifying these claims are hallmarks of a rigorous scientific approach.

Interpreting the Certificate of Analysis (CoA)

The CoA is a lot-specific document that certifies that a product meets a defined set of specifications. Key elements to scrutinize include:

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The chromatogram (if provided) should be examined for the presence of significant impurities.

-

Identity Confirmation: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) confirm the molecular structure.[2] The reported data should be consistent with the known structure of 4-Bromo-3-isopropylanisole.

-

Appearance: Should be consistent with expectations (e.g., colorless to light yellow oil or solid).

Recommended Incoming Material Verification Workflow

For critical applications, especially in cGMP or regulated environments, independent verification of the supplier's CoA is standard practice. Even in a research setting, simple checks can prevent costly and time-consuming troubleshooting later.

Laboratory Protocol: Safe Handling and Storage

Adherence to safety protocols is non-negotiable. The information presented here is a synthesis of common practices and should be supplemented by a thorough review of the supplier-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a standard laboratory coat. Ensure good ventilation, typically by working in a certified chemical fume hood.[6]

Step-by-Step Handling Protocol

-

Preparation: Before opening the container, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary glassware, reagents, and spill-control materials readily available.

-

Inert Atmosphere (If Required): For reactions sensitive to air or moisture, such as many organometallic cross-coupling reactions, the material should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Aliquoting: Use clean, dry glassware (pipettes, syringes, spatulas) to transfer the required amount of the chemical. Avoid cross-contamination.

-

Container Sealing: After dispensing, securely seal the container cap. It is good practice to apply paraffin film around the cap to further protect against atmospheric moisture.

-

Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, gloves) and residual chemical waste in accordance with institutional and local environmental regulations.

-

Cleanup: Thoroughly clean the work area and any used glassware. Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some suppliers may recommend refrigeration; always follow the storage temperature guidelines provided on the product label and SDS.

Conclusion

Sourcing 4-Bromo-3-isopropylanisole for high-stakes research and development requires a diligent, evidence-based approach. By moving beyond a simple cost analysis to a comprehensive evaluation of supplier transparency, product quality, and lot-to-lot consistency, researchers can mitigate significant risks to their experimental outcomes and timelines. Implementing a robust incoming material verification workflow and adhering to strict safe handling protocols are essential practices that uphold the principles of scientific integrity and laboratory safety. This holistic approach ensures that this critical building block serves as a reliable foundation for synthetic innovation.

References

-

LookChem. 4-Bromo-3-isopropylanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11746406, 4-Bromo-3-isopropylanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85797012, 4-Bromo-3-propyl anisole. Retrieved from [Link]

- Google Patents. CN104230675A - Preparation method of 4-bromoanisole.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Bromo-3-isopropylanisole | C10H13BrO | CID 11746406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Bromo-3-isopropylanisole 95% | CAS: 34881-45-3 | AChemBlock [achemblock.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-3-isopropylanisole: A Versatile Building Block in Modern Synthetic Chemistry

Abstract

4-Bromo-3-isopropylanisole has emerged as a pivotal synthetic intermediate, offering a unique combination of steric and electronic properties that make it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and materials science. Its strategically positioned functional groups—a reactive bromine atom amenable to cross-coupling, a nucleophilic methoxy group, and a sterically influential isopropyl group—provide a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and reactivity of 4-Bromo-3-isopropylanisole, presenting field-proven protocols and explaining the underlying chemical principles that govern its application as a synthetic building block.

Introduction: The Strategic Value of 4-Bromo-3-isopropylanisole

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. 4-Bromo-3-isopropylanisole (Figure 1) is a substituted aromatic compound that serves as a quintessential example of a versatile building block. The anisole framework is a common motif in biologically active compounds, and the presence of the isopropyl and bromo substituents offers distinct opportunities for synthetic diversification.

The bromine atom at the 4-position is the primary reactive handle, serving as an electrophilic site for a host of palladium-catalyzed cross-coupling reactions, as well as for the formation of organometallic reagents. The methoxy group is a strong ortho-, para-director, activating the aromatic ring towards electrophilic substitution and influencing the regiochemical outcome of reactions. The isopropyl group at the 3-position provides steric hindrance that can be exploited to direct reactions to specific sites and can also play a role in modulating the physicochemical properties of the final products. This guide will delve into the practical synthesis of this key intermediate and showcase its utility in several cornerstone reactions of modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is essential for its effective use. The key properties of 4-Bromo-3-isopropylanisole are summarized in Table 1.

| Property | Value |

| CAS Number | 34881-45-3 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | 1-bromo-2-isopropyl-4-methoxybenzene |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) |

Synthesis of 4-Bromo-3-isopropylanisole: A Protocol Grounded in Regioselectivity

The most direct and efficient synthesis of 4-Bromo-3-isopropylanisole involves the electrophilic bromination of its precursor, 3-isopropylanisole. The key challenge in this transformation is to achieve high regioselectivity, specifically bromination at the 4-position, which is para to the strongly activating methoxy group.

The Rationale for Reagent Selection: NBS over Molecular Bromine

While molecular bromine (Br₂) is a traditional brominating agent, its high reactivity can lead to over-bromination and the formation of isomeric byproducts, particularly bromination at the 6-position (ortho to the methoxy group). N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine[1][2]. In the presence of a proton source or a Lewis acid, NBS generates a low concentration of Br⁺, which favors reaction at the most electron-rich and sterically accessible position. The methoxy group is a powerful para-directing group, making the 4-position the most favorable site for electrophilic attack. The steric bulk of the isopropyl group at the 3-position further disfavors substitution at the adjacent 2-position, enhancing the selectivity for the desired 4-bromo isomer.

Experimental Protocol: Regioselective Bromination

This protocol is a self-validating system designed for high yield and purity.

Reaction Scheme:

A diagram illustrating the synthesis of 4-Bromo-3-isopropylanisole.

Materials:

-

3-Isopropylanisole (1.0 equivalent)

-

N-Bromosuccinimide (NBS, 1.05 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropylanisole (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction temperature at or near room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 2-4 hours.

-

Work-up:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Synthetic Transformations: Unleashing the Potential of 4-Bromo-3-isopropylanisole

The true value of 4-Bromo-3-isopropylanisole lies in its ability to participate in a wide array of powerful bond-forming reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[3][4][5] 4-Bromo-3-isopropylanisole is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.

Mechanistic Rationale:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][6] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

4-Bromo-3-isopropylanisole (1.0 equivalent)

-

Arylboronic acid or pinacol ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial, add 4-Bromo-3-isopropylanisole (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed efficiently using microwave irradiation.[7]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.[8][9] This palladium-catalyzed reaction allows for the coupling of 4-Bromo-3-isopropylanisole with a wide range of primary and secondary amines.

Mechanistic Rationale:

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[8][10][11] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination step.[10]

Representative Conditions for Buchwald-Hartwig Amination:

| Component | Example |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BrettPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 80-110 °C |

Formation of Organometallic Reagents: A Gateway to Nucleophilic Arylation

The bromine atom of 4-Bromo-3-isopropylanisole can be readily transformed into a nucleophilic carbon center through the formation of Grignard or organolithium reagents.

4.3.1. Grignard Reagent Formation

The reaction of 4-Bromo-3-isopropylanisole with magnesium metal yields the corresponding Grignard reagent. This powerful nucleophile can then be used to react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and nitriles.

Causality in Protocol Design:

The formation of Grignard reagents from aryl bromides can be sluggish. The use of tetrahydrofuran (THF) as a solvent is often preferred over diethyl ether for bromoanisoles, as it enhances the solubility and reactivity of the organomagnesium species.[12] Activation of the magnesium turnings with iodine or 1,2-dibromoethane is crucial to remove the passivating oxide layer on the metal surface.

Experimental Protocol: Grignard Reagent Formation

-

Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

-

Activation: Gently heat the flask under a stream of nitrogen until the iodine sublimes and the brown color dissipates.

-

Initiation: Add a small portion of a solution of 4-Bromo-3-isopropylanisole (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is initiated when the solution becomes cloudy and starts to reflux.

-

Addition: Once the reaction has started, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution can then be used in subsequent reactions.

4.3.2. Metal-Halogen Exchange (Lithiation)

An alternative to Grignard reagent formation is the metal-halogen exchange reaction with an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is extremely rapid, even at very low temperatures, and provides a highly reactive aryllithium species.[13][14][15]

Experimental Protocol: Lithiation

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-Bromo-3-isopropylanisole (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise to the stirred solution.

-

Exchange: Stir the reaction mixture at -78 °C for 30-60 minutes. The resulting aryllithium solution is then ready to be quenched with an appropriate electrophile.

Safety and Handling

4-Bromo-3-isopropylanisole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Organolithium reagents such as n-BuLi are highly pyrophoric and must be handled with extreme care under a strictly inert atmosphere.

Conclusion

4-Bromo-3-isopropylanisole is a highly valuable and versatile synthetic building block. Its well-defined reactive sites allow for a predictable and systematic approach to the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively harness the synthetic potential of this important intermediate. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and the formation of organometallic reagents, with 4-Bromo-3-isopropylanisole as a substrate, will undoubtedly continue to facilitate the development of novel and impactful chemical entities.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

-

Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Available from: [Link]

-

The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarhip. Available from: [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

-

ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2025). Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Patsnap. Synthesis method of 4-bromo-3-methyl anisole. Eureka. Available from: [Link]

-

Reddit. How much THF do you need for forming a Grignard reagent? r/OrganicChemistry. Available from: [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. (2014). Available from: [Link]

-

MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Available from: [Link]

-

National Institutes of Health. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available from: [Link]

-

SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Available from: [Link]

-

ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of.... Available from: [Link]

-

Organic Syntheses. 3. Available from: [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

-

Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Wikipedia. Metal–halogen exchange. Available from: [Link]

- Google Patents. US7427370B2 - Method for the production of Grignard compounds.

-

ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available from: [Link]

-

National Institutes of Health. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024). Available from: [Link]

-

University of Michigan. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]